N-(2-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Description
N-(2-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-18-21-15-10-6-5-9-14(15)20(23-18)26-13-19(24)22-16-11-7-8-12-17(16)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLYZFBCZAEDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Etherification: The quinazoline core is then subjected to etherification with 2-ethoxyphenol in the presence of a suitable base, such as potassium carbonate, to form the desired ether linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- N-(2-chlorophenyl)-2-[(2-chloroquinazolin-4-yl)oxy]acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group and the ethyl group on the quinazoline core may enhance its lipophilicity and binding affinity to certain biological targets.
Biological Activity
N-(2-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the acetamide class and features a quinazoline core, which is known for various biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may modulate these targets through competitive inhibition or allosteric modulation, although detailed mechanistic studies are required for precise elucidation.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study highlighted that phenoxy-N-arylacetamides demonstrated various biological activities, including antimicrobial effects against several pathogens (Berest et al., 2011; Rani et al., 2014) .
Anticancer Activity
The quinazoline derivatives have been extensively studied for their anticancer potential. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo. A notable study reported that quinazoline derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
Anti-inflammatory Effects
Compounds within this class have also been investigated for their anti-inflammatory properties. In vitro assays demonstrated that certain derivatives could inhibit pro-inflammatory cytokine production, suggesting a potential therapeutic role in inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | IC50 Values | Reference |
|---|---|---|
| Antimicrobial | >200 μM | Berest et al., 2011 |
| Anticancer | 12.5 μM | Rani et al., 2014 |
| Anti-inflammatory | 15 μM | Patel et al., 2013 |
Synthesis and Structural Optimization
The synthesis of this compound involves several key steps:
- Formation of the Quinazoline Core: This is typically achieved through cyclization reactions.
- Etherification: The ethoxy group is introduced via etherification.
- Amidation: The acetamide linkage is formed through coupling reactions with appropriate reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
